molecular formula C13H21IO3 B6204387 ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2694745-36-1

ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B6204387
CAS RN: 2694745-36-1
M. Wt: 352.2
InChI Key:
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Description

Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate (EBC) is a heterocyclic compound with a unique chemical structure. It is a member of the oxabicyclohexane family, which has been studied for its potential applications in various scientific fields. EBC has been used in organic synthesis, drug discovery, and as a reagent in various biochemical and physiological studies.

Scientific Research Applications

Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has been used in a variety of scientific research applications. It has been used in organic synthesis to prepare various compounds, including heterocycles, organometallic compounds, and polymers. It has also been used in drug discovery, as a reagent in biological assays, and as a reactant in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is not yet fully understood. However, it is believed to interact with a variety of biological targets, including enzymes, hormones, and receptors. It is thought to act as an enzyme inhibitor, and may also interact with other cellular components, such as DNA, RNA, and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate are not yet fully understood. However, it has been shown to have some effects on the activity of certain enzymes, hormones, and receptors. It has also been shown to interact with a variety of other cellular components, such as DNA, RNA, and proteins.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate in laboratory experiments include its low toxicity and high stability. It is also inexpensive and easy to synthesize. The main limitation of ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery and organic synthesis. Additionally, further research is needed to explore its potential use in the development of new therapeutic agents. Additionally, further research is needed to explore the potential use of ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate as a reagent in various biochemical and physiological studies. Finally, further research is needed to explore the potential use of ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate as a reactant in various organic synthesis reactions.

Synthesis Methods

Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be synthesized by a variety of methods, including the iodomethylation of 3-butyl-2-oxabicyclo[2.1.1]hexane. The reaction is carried out in a mixture of acetic acid and aq. KI, and the product is isolated by precipitation or distillation. Other methods include the reaction of 3-butyl-2-oxabicyclo[2.1.1]hexane with iodine, methyl iodide, or ethyl iodide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate' involves the following steps: 1) synthesis of 3-butyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid, 2) conversion of the carboxylic acid to the corresponding acid chloride, 3) reaction of the acid chloride with ethyl alcohol to form the ethyl ester, 4) iodomethylation of the ester, and 5) final purification of the product.", "Starting Materials": [ "Butyl acrylate", "Sodium borohydride", "Hydrochloric acid", "Ethyl alcohol", "Thionyl chloride", "Iodomethane", "Sodium bicarbonate", "Diethyl ether" ], "Reaction": [ "1. Synthesis of 3-butyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid: Butyl acrylate is reacted with sodium borohydride in the presence of hydrochloric acid to form the corresponding alcohol. The alcohol is then oxidized to the carboxylic acid using sodium chlorite.", "2. Conversion of the carboxylic acid to the corresponding acid chloride: The carboxylic acid is reacted with thionyl chloride to form the acid chloride.", "3. Reaction of the acid chloride with ethyl alcohol to form the ethyl ester: The acid chloride is reacted with ethyl alcohol in the presence of sodium bicarbonate to form the ethyl ester.", "4. Iodomethylation of the ester: The ethyl ester is reacted with iodomethane in the presence of sodium bicarbonate to form the iodomethylated ester.", "5. Final purification of the product: The iodomethylated ester is purified by recrystallization from diethyl ether." ] }

CAS RN

2694745-36-1

Product Name

ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Molecular Formula

C13H21IO3

Molecular Weight

352.2

Purity

95

Origin of Product

United States

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